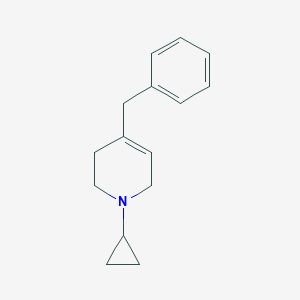
4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine (BCPT) is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's disease. BCPT is a member of the tetrahydropyridine family, which includes compounds such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) that are known to induce Parkinson's disease-like symptoms in humans and animals.
Wirkmechanismus
The exact mechanism of action of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine is not fully understood, but it is believed to act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain. 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and function of neurons.
Biochemische Und Physiologische Effekte
4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has been shown to have a number of biochemical and physiological effects in animal models of Parkinson's disease. These include the protection of dopaminergic neurons from degeneration, the reduction of oxidative stress and inflammation in the brain, and the improvement of motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine in lab experiments is its well-established synthesis method and its ability to easily cross the blood-brain barrier. However, one limitation is that the exact mechanism of action of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine is not fully understood, which can make it challenging to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine. One area of focus is the development of more potent and selective analogs of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine that can be used for the treatment of neurodegenerative diseases. Another area of focus is the investigation of the long-term effects of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine treatment, including its potential to slow disease progression and improve quality of life in patients with neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine and its potential interactions with other drugs and therapies.
Synthesemethoden
The synthesis of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine involves a multi-step process that includes the reaction of cyclopropylmethylamine with benzaldehyde, followed by a series of chemical transformations to yield the final product. The synthesis of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has been optimized over the years to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has been extensively studied for its potential therapeutic applications in the treatment of Parkinson's disease. In animal models of Parkinson's disease, 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has been shown to protect dopaminergic neurons from degeneration and improve motor function. 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has also been studied for its potential use in the treatment of other neurodegenerative diseases such as Alzheimer's disease and Huntington's disease.
Eigenschaften
CAS-Nummer |
158271-18-2 |
|---|---|
Produktname |
4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine |
Molekularformel |
C15H19N |
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
4-benzyl-1-cyclopropyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C15H19N/c1-2-4-13(5-3-1)12-14-8-10-16(11-9-14)15-6-7-15/h1-5,8,15H,6-7,9-12H2 |
InChI-Schlüssel |
XTVSQINPBNHYIX-UHFFFAOYSA-N |
SMILES |
C1CC1N2CCC(=CC2)CC3=CC=CC=C3 |
Kanonische SMILES |
C1CC1N2CCC(=CC2)CC3=CC=CC=C3 |
Synonyme |
4-benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine BnCPTHP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



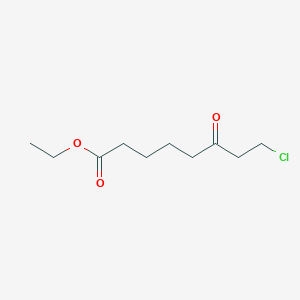

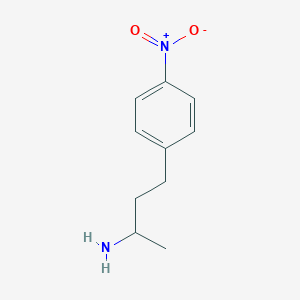
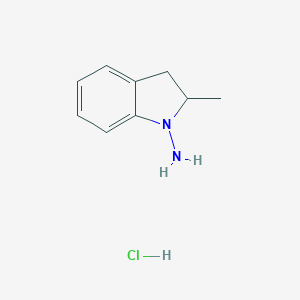

![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)

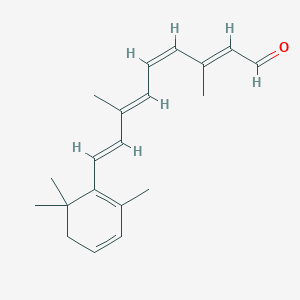

![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)

